Cas no 937843-60-2 ((2-fluoro-4-nitrophenyl)methanamine)

(2-fluoro-4-nitrophenyl)methanamine structure
937843-60-2 structure
Product Name:(2-fluoro-4-nitrophenyl)methanamine
CAS No:937843-60-2
MF:C7H7FN2O2
MW:170.141084909439
CID:1000104
PubChem ID:45121148
Update Time:2023-11-28

(2-fluoro-4-nitrophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-fluoro-4-nitro-
    • (2-fluoro-4-nitrophenyl)methanamine
    • 2-Fluoro-4-nitrobenzenemethanamine (ACI)
    • 2-Fluoro-4-nitrobenzylamine
    • Inchi: 1S/C7H7FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
    • InChI Key: PFNBFQGEYYHVRJ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(F)C(CN)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

(2-fluoro-4-nitrophenyl)methanamine Pricemore >>

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(2-fluoro-4-nitrophenyl)methanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Reference
Substituted phenylureas and phenylamides as vanilloid receptor ligands and their preparation
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ;  6 h, reflux
Reference
Preparation of methylsulfonamidomethylphenylpryidinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Reference
Substituted pyrazolyl-based carboxamide and urea derivatives bearing a phenyl moiety substituted with an N-containing group as vanilloid receptor ligands and their preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ;  6 h, reflux
Reference
Preparation of amine substituted methanesulfonamide derivatives as vanilloid receptor ligands
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium bicarbonate ;  pH 12 - 13, rt
Reference
Preparation of methylsulfonamidomethylphenylpyridinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  15 h, reflux
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  15 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Reference
Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template
Ann, Jihyae; Sun, Wei; Zhou, Xing; Jung, Aeran; Baek, Jisoo; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3603-3607

(2-fluoro-4-nitrophenyl)methanamine Raw materials

(2-fluoro-4-nitrophenyl)methanamine Preparation Products

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